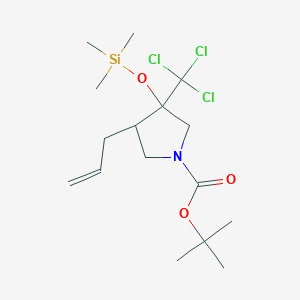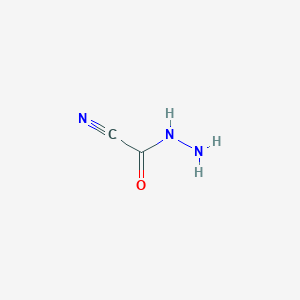
Hydrazinecarbonylcyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbonylcyanide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of both hydrazine and cyanide functional groups, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Hydrazinecarbonylcyanide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the risk of side reactions.
化学反応の分析
Types of Reactions: Hydrazinecarbonylcyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.
Major Products Formed:
Oxidation: Formation of hydrazine oxides.
Reduction: Production of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
科学的研究の応用
Hydrazinecarbonylcyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of hydrazinecarbonylcyanide involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to active sites. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
類似化合物との比較
Hydrazinecarbonylcyanide can be compared with other similar compounds such as:
Hydrazones: These compounds share the hydrazine functional group but differ in their reactivity and applications.
Cyanohydrins: These compounds contain the cyanide group and are used in different synthetic pathways.
Carbazole derivatives: These compounds exhibit similar biological activities but have distinct structural features.
特性
分子式 |
C2H3N3O |
|---|---|
分子量 |
85.07 g/mol |
IUPAC名 |
cyanoformohydrazide |
InChI |
InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |
InChIキー |
MFOBKQAGVZYMON-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
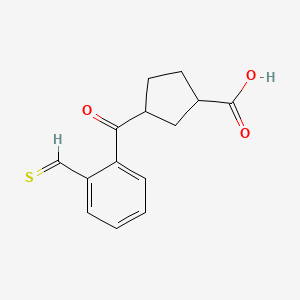
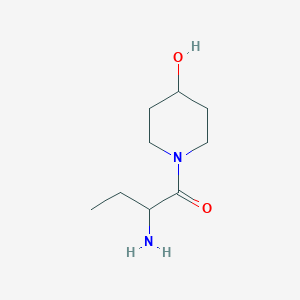
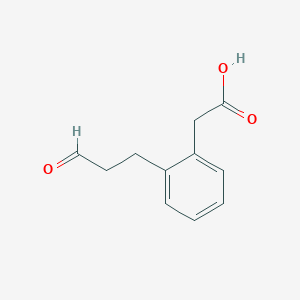
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
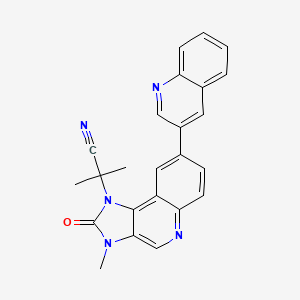
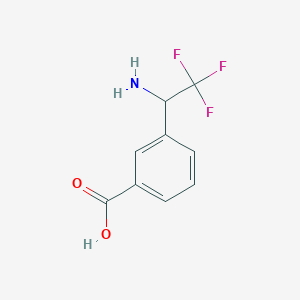
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790220.png)
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
